Ggstop
Overview
Description
This compound is known for its non-toxic nature and its ability to inhibit GGT with a Ki value of 170 μM for human GGT . GGsTop has shown potential in various scientific research applications, particularly in the fields of medicine and biology.
Scientific Research Applications
GGsTop has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
GGsTop, also known as Nahlsgen, is a potent, non-toxic, highly selective, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT) . GGT is an enzyme that plays a central role in mediating the redox balance of cells, and the detoxification of xenobiotics and reactive oxygen species (ROS) through glutathione metabolism .
Mode of Action
This compound covalently binds between the side chain oxygen of Thr-381 of human GGT1 (hGGT1) and the phosphate of this compound, resulting in an enzyme-inhibitor complex . This interaction inhibits the activity of GGT, suppressing the production of reactive oxygen species and inducing the production of collagen and elastin .
Biochemical Pathways
The inhibition of GGT by this compound affects the glutathione metabolism pathway. Glutathione, a tripeptide consisting of glutamic acid, cysteine, and glycine, is known to have many physiological actions such as a radical scavenger action, action as a coenzyme, and detoxification action by conjugation reaction to foreign substances . By inhibiting GGT, this compound prevents the breakdown of glutathione, thereby suppressing reactive oxygen species and promoting the production of collagen and elastin .
Result of Action
The inhibition of GGT by this compound has several molecular and cellular effects. It suppresses the production of reactive oxygen species, which are harmful to cells, and induces the production of collagen and elastin, which are beneficial for tissue repair and health . In a study on a mouse model of 5-Fluorouracil-induced oral mucositis, this compound promoted collagen production in oral mucosa and treated oral mucositis quickly and safely .
Action Environment
and hepatic ischemia-reperfusion injury. This suggests that this compound’s action, efficacy, and stability may be influenced by the disease environment and the presence of other treatments.
Preparation Methods
GGsTop is synthesized through a series of chemical reactions involving the introduction of a phosphonate group to a butanoic acid derivative. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-(3-carboxymethylphenyl)butanoic acid.
Phosphonation: The carboxymethyl group is then reacted with a phosphonate reagent to introduce the phosphono group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
GGsTop undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
GGsTop is unique in its high selectivity and irreversible inhibition of gamma-glutamyl transpeptidase. Similar compounds include:
Acivicin: Another gamma-glutamyl transpeptidase inhibitor, but with lower selectivity and potency compared to this compound.
Serine-borate complex: A reversible inhibitor of gamma-glutamyl transpeptidase, which differs from this compound’s irreversible inhibition.
This compound stands out due to its non-toxic nature and high specificity for gamma-glutamyl transpeptidase, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPDEDRMYYPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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